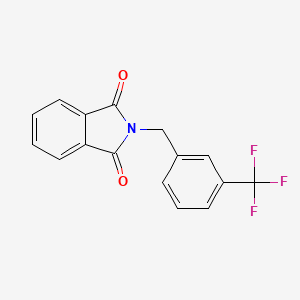

2-(3-(Trifluoromethyl)benzyl)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-4-10(8-11)9-20-14(21)12-6-1-2-7-13(12)15(20)22/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMUGFLFDBNFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347901 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[3-(trifluoromethyl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62039-87-6 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[3-(trifluoromethyl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Trifluoromethyl Benzyl Isoindoline 1,3 Dione and Analogues

Conventional Synthetic Routes to Isoindoline-1,3-dione Core Structures

The isoindoline-1,3-dione (phthalimide) core is a fundamental structural motif in a wide array of biologically active molecules and functional materials. Its synthesis has been extensively studied, with several reliable and high-yielding methods being established.

Phthalic Anhydride (B1165640) Condensation Reactions with Amines

The most direct and widely employed method for the synthesis of N-substituted isoindoline-1,3-diones is the condensation reaction between phthalic anhydride and a primary amine. organic-chemistry.org This reaction proceeds via a two-step mechanism. Initially, the amine nucleophilically attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. Subsequent heating of the phthalamic acid induces intramolecular cyclization via dehydration, yielding the final imide product. youtube.com

The reaction is typically carried out by heating a mixture of phthalic anhydride and the corresponding amine, in this case, 3-(trifluoromethyl)benzylamine, often in a solvent such as glacial acetic acid or dimethylformamide (DMF). rsc.org The use of a high-boiling point solvent facilitates the removal of the water byproduct, driving the equilibrium towards the formation of the imide. In some instances, the reaction can be performed neat (without a solvent) at elevated temperatures. youtube.com

Table 1: Examples of Phthalic Anhydride Condensation Reactions

| Amine | Reaction Conditions | Product | Yield (%) |

| p-Anisidine | DMF, 50°C to 110°C with acetic anhydride | N-(p-methoxyphenyl)phthalimide | 89 |

| Glycine Methyl Ester | Acetic Acid, reflux | N-(carbomethoxymethyl)phthalimide | Not specified |

| Aniline | Acetic Acid, reflux | N-phenylphthalimide | Not specified |

Nucleophilic Substitution Reactions

An alternative approach to the isoindoline-1,3-dione core, particularly for generating the parent phthalimide (B116566), involves the reaction of phthalic anhydride with ammonia (B1221849) or an ammonia equivalent. Heating phthalic anhydride with aqueous ammonia or fusing it with ammonium (B1175870) carbonate leads to the formation of phthalimide. pensoft.net This phthalimide can then serve as a precursor for the introduction of various substituents at the nitrogen atom through subsequent reactions.

Strategies for Introducing the Trifluoromethylbenzyl Moiety

Once the phthalimide core is obtained or generated in situ, the 3-(trifluoromethyl)benzyl group can be introduced onto the imide nitrogen. The primary method for this transformation is the alkylation of the imide nitrogen.

Alkylation of the Imide Nitrogen

The Gabriel synthesis is a classic and highly effective method for preparing primary amines, which involves the N-alkylation of potassium phthalimide. masterorganicchemistry.com This methodology can be adapted to directly synthesize N-substituted phthalimides. The first step involves the deprotonation of phthalimide with a base, such as potassium hydroxide (B78521) or potassium carbonate, to form the nucleophilic potassium phthalimide salt. byjus.com

This salt then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide. In the case of 2-(3-(trifluoromethyl)benzyl)isoindoline-1,3-dione, the alkylating agent would be 3-(trifluoromethyl)benzyl bromide or a similar halide. lookchem.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the SN2 reaction. patsnap.com The trifluoromethyl group on the benzyl (B1604629) ring is generally stable under these reaction conditions.

Table 2: Key Reagents in the Alkylation of Phthalimide

| Reagent Type | Specific Example(s) | Role in Reaction |

| Phthalimide Source | Phthalimide, Potassium Phthalimide | Starting material for the isoindoline-1,3-dione core |

| Base | Potassium Hydroxide (KOH), Potassium Carbonate (K2CO3) | Deprotonates phthalimide to form the nucleophilic imide anion |

| Alkylating Agent | 3-(Trifluoromethyl)benzyl bromide | Provides the 3-(trifluoromethyl)benzyl moiety |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent that facilitates the SN2 reaction |

Mannich Base Condensation Approaches

While less common for the direct synthesis of N-benzylphthalimides, the Mannich reaction offers a potential, albeit indirect, route. The classical Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. In the context of phthalimide, which possesses an acidic N-H proton, it can react with formaldehyde and an appropriate amine to form a Mannich base. However, for the synthesis of the target compound, this would not be a direct approach. A more plausible, though not widely reported, variation might involve the reaction of phthalimide, 3-(trifluoromethyl)benzaldehyde, and an amine in a multi-component reaction, but this is not a standard method for preparing N-benzylphthalimides.

Reaction Parameters and Optimization Studies

The efficiency and yield of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these parameters is crucial for developing a robust and scalable synthetic process.

For the phthalic anhydride condensation route , key parameters to optimize include:

Temperature: Higher temperatures are generally required to drive the dehydration of the intermediate phthalamic acid. Temperatures in the range of 150-160°C are often employed. youtube.com

Solvent: The choice of solvent can affect reaction rates and product purity. High-boiling aprotic solvents like DMF or glacial acetic acid are common. rsc.org

Reaction Time: The reaction time needs to be sufficient to ensure complete conversion, which can be monitored by techniques such as thin-layer chromatography (TLC).

For the alkylation of phthalimide (Gabriel synthesis) , the following parameters are critical:

Base: The choice and stoichiometry of the base are important for the efficient formation of the phthalimide anion. Potassium carbonate is a commonly used base.

Solvent: Polar aprotic solvents like DMF are preferred as they solvate the cation of the phthalimide salt, leaving the anion more nucleophilic and available for reaction. patsnap.com

Temperature: The reaction temperature can influence the rate of the SN2 reaction. While some reactions proceed at room temperature, others may require heating to around 90°C to achieve a reasonable rate. patsnap.com

Molar Ratio of Reactants: The stoichiometry of the alkyl halide to the phthalimide salt can be optimized to maximize the yield of the desired N-alkylated product. A slight excess of the alkyl halide is sometimes used. patsnap.com

Studies on the N-alkylation of phthalimide have shown that the use of ionic liquids as the reaction medium can offer advantages such as milder reaction conditions, higher yields, and shorter reaction times compared to traditional methods. organic-chemistry.org Furthermore, the use of phase-transfer catalysts can enhance the reaction rate in biphasic systems.

Solvent Effects on Reaction Efficacy

The selection of a solvent is critical in the synthesis of N-substituted isoindoline-1,3-diones as it can significantly influence reaction rates and yields. A variety of solvents have been explored for analogous syntheses, ranging from polar aprotic to nonpolar and even solvent-free conditions.

Polar aprotic solvents like dimethylformamide (DMF) are often considered a preferred choice for the alkylation step of the Gabriel synthesis. thermofisher.com Other solvents in this category, such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile, have also been successfully employed. thermofisher.com For instance, in the synthesis of certain isoindoline-1,3-dione derivatives, solvents like DMF, DMSO, and N-methyl-2-pyrrolidone (NMP) were screened for microwave-assisted reactions. Glacial acetic acid is another solvent utilized, particularly for reactions involving the condensation of phthalic anhydride with amines or hydrazides, often under reflux conditions. researchgate.net

In other methodologies, nonpolar solvents such as benzene (B151609) have been found to be optimal. For example, the reaction of N-arylbenzenecarboximidamides with phthalic anhydride in boiling benzene yielded the desired isoindoline-1,3-dione in high yield. mdpi.comsciforum.net Toluene has also been used as a medium for similar condensation reactions.

Interestingly, some of the most efficient modern synthetic protocols are moving towards solvent-free conditions. These reactions are often facilitated by catalysts like basic ionic liquids or phase-transfer catalysts under ball-milling conditions, which can offer environmental and practical advantages. scientific.netresearchgate.netcolab.wsresearchgate.net

| Solvent/Condition | Typical Use Case | Advantages/Observations | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | Alkylation of phthalimide with alkyl halides | Often considered the best choice for Gabriel synthesis | thermofisher.com |

| Glacial Acetic Acid | Condensation of phthalic anhydride with amines/hydrazides | Effective under reflux conditions | researchgate.net |

| Benzene | Reaction of N-arylbenzenecarboximidamides with phthalic anhydride | Optimal for specific reactions, providing high yields at reflux | mdpi.comsciforum.net |

| Acetonitrile | Alkylation of potassium phthalimide | Reaction rate is significantly faster than in nonpolar solvents like cyclohexane | tandfonline.com |

| Ethanol (B145695) | Microwave-assisted synthesis | Used in high-temperature microwave reactions | nih.gov |

| Solvent-Free | Alkylation of imides with alkyl halides | Environmentally friendly; often used with phase-transfer or ionic liquid catalysts | scientific.netresearchgate.net |

Catalytic Systems in Synthesis

Catalysts play a pivotal role in enhancing the efficiency of synthesizing N-substituted isoindoline-1,3-diones by lowering activation energy and improving reaction rates. A range of catalytic systems has been developed for these transformations.

Phase-transfer catalysts (PTCs) are particularly effective, especially under solvent-free or solid-liquid conditions. Tetrabutylammonium bromide (TBAB) is a commonly used PTC that is stable, inexpensive, and environmentally friendly. researchgate.net It facilitates the reaction between the phthalimide salt (solid phase) and the alkyl halide (organic phase). Other onium salts, such as tetrahexylammonium (B1222370) bromide, have also demonstrated high catalytic activity. tandfonline.com The addition of catalytic amounts of crown ethers, like 18-crown-6, can also significantly improve yields in the alkylation of potassium phthalimide. researchgate.net

In recent years, basic ionic liquids have emerged as highly effective catalysts, particularly for solvent-free N-alkylation of phthalimide. scientific.netresearchgate.netcolab.ws For example, 1-butyl-3-methyl imidazolium (B1220033) hydroxide ([Bmim]OH) has shown superior catalytic activity compared to other ionic liquids. scientific.netresearchgate.netcolab.ws

Furthermore, palladium catalysts have been utilized in modern carbonylation reactions to construct the phthalimide ring. These methods involve the carbonylation of substrates like N-substituted 2-iodobenzamides using phenyl formate (B1220265) as a CO source under solvent-free conditions. rsc.org Other transition metals, such as rhodium and copper, have also been employed in catalytic cycles for the synthesis of N-substituted phthalimides from different precursors. rsc.org

| Catalyst Type | Specific Example | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Phase-Transfer Catalyst (PTC) | Tetrabutylammonium bromide (TBAB) | N-alkylation of imides | Effective under solvent-free conditions, environmentally friendly. | researchgate.net |

| Crown Ether | 18-crown-6 | N-alkylation of potassium phthalimide | Improves yields of alkylation. | researchgate.net |

| Basic Ionic Liquid | [Bmim]OH | Solvent-free N-alkylation of phthalimide | Provides a convenient, efficient, and general protocol. | scientific.netresearchgate.net |

| Palladium Catalyst | - | Carbonylative cyclization of 2-iodobenzamides | Allows for synthesis under solvent-free conditions using a CO surrogate. | rsc.org |

| Base Catalyst | Potassium Carbonate (K₂CO₃) | N-alkylation of imides | Commonly used base in solvent-free reactions. | researchgate.net |

Temperature and Reaction Time Optimization for Yield and Purity

The optimization of temperature and reaction time is crucial for maximizing product yield and purity while minimizing the formation of byproducts. These parameters are highly dependent on the specific reactants, solvent, and catalytic system employed.

High temperatures are often required for classical methods. The reaction of phthalic acid derivatives with benzylamines, for instance, is traditionally carried out at high temperatures. nih.gov Microwave-assisted synthesis represents a modern approach to achieve high temperatures rapidly and uniformly, with a reaction of dimethyl 4-methoxyphthalate and benzylhydrazine (B1204620) dihydrochloride (B599025) being performed at 185 °C for 30 minutes. nih.gov Reactions conducted under reflux conditions in solvents like glacial acetic acid or benzene can require several hours, typically ranging from 2 to 10 hours. researchgate.netmdpi.com

Conversely, some reactions can proceed effectively at ambient or room temperature. The reaction of N-phenylbenzenecarboximidamide with phthalic anhydride in benzene at room temperature leads to a different product (a monoacylation product) than when the reaction is performed at reflux, highlighting the critical role of temperature in directing the reaction outcome. mdpi.comsciforum.net In some cases, reactions are initiated at a low temperature (0 °C) and then allowed to warm to room temperature over an extended period, such as 24 hours. acgpubs.org

The optimization process involves balancing reaction completion with potential degradation or side-product formation. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is a standard practice to determine the optimal reaction time. 2promojournal.com

| Temperature | Reaction Time | Methodology | Solvent/Catalyst | Reference |

|---|---|---|---|---|

| 185 °C | 30 minutes | Microwave-assisted synthesis | Ethanol | nih.gov |

| Reflux | 2-10 hours | Condensation | Glacial Acetic Acid / Tetrahydrofuran | researchgate.netmdpi.com |

| Boiling | 4-7 hours | Condensation | Benzene | sciforum.net |

| Room Temperature | 24-48 hours | Stirring | Ethanol / Dichloromethane (B109758) | acgpubs.org2promojournal.com |

| 70 °C | 24 hours | Substitution | DMF | acgpubs.org |

Purification and Isolation Techniques for N-Substituted Isoindoline-1,3-diones

Following the synthesis, the isolation and purification of the target compound are essential steps to remove unreacted starting materials, catalysts, and byproducts, ensuring the final product meets the required purity standards. For N-substituted isoindoline-1,3-diones, several standard laboratory techniques are employed.

Recrystallization is the most common method for purifying solid products. The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is frequently used, either alone or in mixtures with other solvents like hexane (B92381) or dichloromethane. researchgate.netnih.gov For example, after synthesis, crude products can be filtered and recrystallized from ethanol to yield pure crystals. researchgate.net In other cases, a mixture of dichloromethane/n-hexane is effective. acgpubs.org The process often involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then collected by filtration.

Column chromatography is a versatile technique used for purifying compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. This method is particularly useful when recrystallization is ineffective or when separating a mixture of closely related compounds. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A solvent system (eluent), often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate (B1210297), is passed through the column. nih.govacgpubs.org The components of the mixture travel down the column at different rates, allowing for their separation and collection in fractions. For instance, a residue can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent. nih.gov

Filtration and Washing are often the initial steps in purification. After the reaction is complete, the crude product may precipitate out of the solution upon cooling or by pouring the reaction mixture into a non-solvent like ice water. The solid is then collected by filtration and washed with appropriate solvents to remove soluble impurities. For example, a product might be filtered and then washed sequentially with a cold solution of dilute acid and water.

Extraction is used to separate the desired product from the reaction mixture based on its solubility in immiscible solvents. Typically, an organic solvent like ethyl acetate or dichloromethane is used to extract the compound from an aqueous phase. researchgate.net The combined organic extracts are then washed, dried over an agent like sodium sulfate (B86663) (Na₂SO₄), and the solvent is evaporated to yield the crude product, which may then be further purified by recrystallization or chromatography. researchgate.net

Advanced Structural Elucidation and Spectroscopic Analysis of 2 3 Trifluoromethyl Benzyl Isoindoline 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for elucidating the precise structure of 2-(3-(trifluoromethyl)benzyl)isoindoline-1,3-dione, providing detailed information about the hydrogen, carbon, and fluorine atomic environments and their connectivity within the molecule.

The ¹H NMR spectrum provides a proton census of the molecule, with distinct signals for the aromatic protons of the phthalimide (B116566) and benzyl (B1604629) groups, as well as the benzylic methylene (B1212753) protons. The protons on the phthalimide moiety typically appear as two multiplets in the downfield region (approximately 7.8-8.0 ppm) due to the electron-withdrawing effect of the adjacent carbonyl groups. The four protons of the trifluoromethyl-substituted benzyl ring exhibit more complex splitting patterns and chemical shifts determined by their position relative to the trifluoromethyl group. The single proton at the C2 position of the benzyl ring would appear as a singlet, while the protons at C4, C5, and C6 would show characteristic doublet and triplet patterns. The two benzylic protons (-CH₂-) adjacent to the imide nitrogen appear as a singlet, typically around 4.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.9 - 7.8 | m | 4H | Phthalimide Ar-H |

| ~7.7 - 7.5 | m | 4H | Benzyl Ar-H |

Note: This is a generalized prediction. Actual experimental values may vary based on solvent and instrument parameters.

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The two equivalent carbonyl carbons of the phthalimide group are observed as a single peak in the downfield region, typically around 167 ppm. The aromatic carbons of the phthalimide ring generally appear between 123 and 135 ppm. A key feature of the spectrum is the signal for the trifluoromethyl (-CF₃) carbon, which appears as a quartet due to coupling with the three fluorine atoms (¹J-CF). The carbon to which the -CF₃ group is attached also shows coupling (²J-CF). This fluorine-carbon coupling is definitive for confirming the presence and position of the trifluoromethyl group. The benzylic carbon signal is typically found near 42 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~167 | C=O |

| ~138 | Quaternary Benzyl C |

| ~134 | Phthalimide Ar-CH |

| ~132 | Quaternary Phthalimide C |

| ~130 | Benzyl Ar-CH |

| ~129 | Benzyl Ar-CH |

| ~125 | Benzyl Ar-CH |

| ~124 (q, ¹J-CF ≈ 272 Hz) | -CF₃ |

| ~123 | Phthalimide Ar-CH |

Note: This is a generalized prediction. Actual experimental values may vary.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments would be employed for unequivocal assignment.

COSY (Correlation Spectroscopy) would confirm proton-proton couplings, for instance, by showing correlations between the coupled aromatic protons on the benzyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, definitively assigning the signals for the benzylic CH₂ and each aromatic CH group.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include the benzylic protons to the phthalimide carbonyl carbons and to the quaternary carbons of the benzyl ring, confirming the connectivity of the major structural fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound is dominated by strong absorption bands corresponding to the carbonyl groups of the phthalimide ring. Typically, imides show two distinct C=O stretching bands: an asymmetric stretch at a higher wavenumber (around 1775 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 1715 cm⁻¹). Strong bands in the 1300-1100 cm⁻¹ region are characteristic of C-F stretching vibrations from the trifluoromethyl group. Aromatic C-H and C=C stretching vibrations are also observed in their expected regions.

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1775 | C=O asymmetric stretch | Imide |

| ~1715 | C=O symmetric stretch | Imide |

| ~1300 - 1100 | C-F stretch | Trifluoromethyl |

| ~3100 - 3000 | C-H stretch | Aromatic |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through analysis of its fragmentation patterns. The molecular ion peak [M]⁺ for C₁₆H₁₀F₃NO₂ would be observed at m/z 305. The fragmentation pattern typically involves the cleavage of the benzylic C-N bond. This can lead to the formation of a stable tropylium-like ion from the trifluoromethylbenzyl moiety or a phthalimide fragment.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. It measures the mass-to-charge ratio with very high precision. The calculated exact mass for the molecular formula C₁₆H₁₀F₃NO₂ is 305.06636 Da. researchgate.net Experimental determination of a mass value extremely close to this calculated value by HRMS provides unambiguous confirmation of the molecular formula, distinguishing it from any other compounds with the same nominal mass.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Proposed Fragmentation Pathways and Pseudo-molecular Ions

Mass spectrometry provides critical insights into the structural integrity and fragmentation patterns of a molecule. For this compound (exact mass: 305.07), analysis, particularly via electrospray ionization (ESI), would likely reveal the formation of characteristic pseudo-molecular ions. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ at an m/z of 306.07 would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 304.06 could be observed.

The fragmentation of the parent ion is dictated by the molecule's constituent functional groups: the phthalimide core and the 3-(trifluoromethyl)benzyl substituent. The bond between the benzyl group and the nitrogen of the isoindoline (B1297411) ring is a likely point of initial cleavage. This benzylic cleavage is a common pathway for N-benzyl substituted amines and amides. miamioh.edu

Key proposed fragmentation pathways include:

Benzylic C-N Bond Cleavage: The most probable fragmentation pathway involves the cleavage of the N-CH₂ bond. This would result in the formation of the stable 3-(trifluoromethyl)benzyl cation at m/z 159 or the phthalimide radical, with the charge being retained by either fragment depending on the ionization conditions.

Loss of CO: The phthalimide moiety contains two carbonyl groups, and the sequential or concerted loss of carbon monoxide (CO, 28 Da) is a characteristic fragmentation for such structures. xml-journal.net

Formation of Phthalimide Ion: Cleavage can also lead to the formation of a protonated or radical cation of phthalimide at m/z 147 or 148.

Trifluoromethyl Group Influence: The trifluoromethyl group (-CF₃) itself is very stable, but its presence can influence fragmentation, such as through the loss of a fluorine atom or the entire CF₃ group under high-energy conditions. fluorine1.ru

Table 1: Proposed Pseudo-molecular and Major Fragment Ions| m/z (Proposed) | Ion Formula | Designation | Proposed Origin |

|---|---|---|---|

| 306.07 | [C₁₆H₁₁F₃NO₂]⁺ | [M+H]⁺ | Protonated molecular ion |

| 159.04 | [C₈H₆F₃]⁺ | Fragment A | Cleavage of N-CH₂ bond (3-(Trifluoromethyl)benzyl cation) |

| 148.04 | [C₈H₅NO₂]⁺ | Fragment B | Cleavage of N-CH₂ bond (Phthalimide cation) |

| 132.03 | [C₇H₄O₂]⁺ | Fragment C | Fragment B after loss of NH |

| 104.03 | [C₇H₄O]⁺ | Fragment D | Fragment C after loss of CO |

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation

While a specific crystal structure for this compound is not available in the reviewed literature, extensive data on the closely related analogue, 2-benzylisoindoline-1,3-dione, provides a reliable model for its conformational and crystallographic properties. nih.gov X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing precise data on bond lengths, angles, and absolute configuration. nih.gov

Based on the analysis of its non-fluorinated counterpart, the molecule of this compound is expected to adopt a conformation where the two main structural units—the planar isoindoline-1,3-dione ring system and the 3-(trifluoromethyl)phenyl ring—are nearly perpendicular to each other. The dihedral angle between these two planar moieties in the non-fluorinated analogue is 81.3 (2)°, indicating a significant twist around the N-CH₂ bond. chemicalbook.com This orthogonal arrangement minimizes steric hindrance between the two bulky ring systems.

The arrangement of molecules within a crystal lattice is governed by a network of intermolecular interactions. rsc.org For the title compound, several types of interactions are anticipated to play a crucial role in stabilizing the crystal packing. Drawing from studies of similar structures, weak C—H···O hydrogen bonds are expected to be significant. researchgate.net In the analogue 2-benzylisoindoline-1,3-dione, these interactions link adjacent molecules, with hydrogen atoms from the phenyl and methylene groups forming bonds with the carbonyl oxygen atoms of the phthalimide core. chemicalbook.com

The precise geometric parameters of the molecule can be validated through XRD analysis. The data from 2-benzylisoindoline-1,3-dione serves as an excellent reference for the expected bond lengths and angles in the title compound. chemicalbook.com The internal geometry of the phthalimide ring is largely rigid and planar. Bond distances within the benzyl group are expected to conform to standard values for substituted aromatic rings, with minor variations induced by the electron-withdrawing trifluoromethyl group.

A critical parameter is the bond angle of the methylene linker (N1—C9—C10), which was found to be 114.2 (5)° in the non-fluorinated analogue. chemicalbook.com This deviation from the ideal tetrahedral angle of 109.5° reflects the steric demands of connecting the two bulky ring systems. The bond lengths and angles within the isoindoline-1,3-dione core are expected to be consistent with those observed in other phthalimide derivatives.

Table 2: Key Bond Distances and Angles from the Analogue 2-Benzylisoindoline-1,3-dione| Parameter | Atoms Involved | Value (from analogue) | Significance |

|---|---|---|---|

| Bond Angle | N1—C9—C10 | 114.2 (5)° | Indicates steric strain at the methylene bridge. |

| Torsion Angle | C8—N1—C9—C10 | 91.3 (6)° | Confirms the near-orthogonal orientation of the two ring systems. |

| Torsion Angle | C7—N1—C9—C10 | -88.0 (6)° | Confirms the near-orthogonal orientation of the two ring systems. |

| Dihedral Angle | Phthalimide plane & Phenyl plane | 81.3 (2)° | Quantifies the overall molecular conformation. |

*Data derived from the crystallographic study of 2-benzylisoindoline-1,3-dione. chemicalbook.com

Theoretical and Computational Investigations of 2 3 Trifluoromethyl Benzyl Isoindoline 1,3 Dione

Quantum Chemical Calculations (Density Functional Theory - DFT)

No specific studies detailing the quantum chemical calculations for 2-(3-(Trifluoromethyl)benzyl)isoindoline-1,3-dione were identified. Such studies would typically provide valuable information regarding the molecule's fundamental properties.

Optimized Molecular Geometry and Conformational Analysis

Information regarding the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, as well as conformational analysis of this compound, is not available in the public domain.

Electronic Structure and Chemical Reactivity Parameters

Data on the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and derived chemical reactivity parameters (e.g., electronegativity, hardness, and electrophilicity index) for this compound have not been reported.

Vibrational Frequencies and Spectroscopic Predictions

There are no published theoretical vibrational frequencies or spectroscopic predictions (e.g., IR, Raman) for this compound based on DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

While molecular docking is a common approach to study the interaction of isoindoline-1,3-dione derivatives with various biological targets, nih.gov specific docking simulations for this compound are absent from the reviewed literature.

Prediction of Binding Modes and Affinities with Biological Macromolecules

There are no publicly available studies that predict the binding modes and affinities of this compound with any specific biological macromolecules, such as enzymes or receptors.

Analysis of Key Intermolecular Interactions

Consequently, without docking studies, there is no information on the key intermolecular interactions, such as hydrogen bonding, hydrophobic interactions, or π-π stacking, that this compound might form with biological targets.

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of medicinal chemistry, MD simulations are invaluable for understanding the stability of a ligand when bound to a biological target, such as a protein. These simulations can predict how the ligand-protein complex behaves in a dynamic environment, providing insights into the binding stability and the nature of the interactions.

For isoindoline-1,3-dione derivatives, MD simulations have been employed to assess their potential as inhibitors of various enzymes. acs.orgmdpi.comnih.gov These studies typically involve placing the ligand-protein complex in a simulated physiological environment and observing its behavior over a set period, often on the nanosecond scale. Key parameters are monitored to evaluate the stability of the complex.

Illustrative Findings from MD Simulations of Related Isoindoline-1,3-dione Derivatives:

While data specific to this compound is not available, studies on analogous compounds have revealed important stability metrics. For instance, the root-mean-square deviation (RMSD) of the protein backbone and the ligand are calculated to assess conformational changes. A stable complex is generally indicated by a low and fluctuating RMSD value around an average. researchgate.net The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are constrained by the ligand's presence.

Another critical aspect analyzed is the number and type of hydrogen bonds formed between the ligand and the protein over the simulation time. The persistence of these bonds is a strong indicator of a stable interaction. The binding free energy, often calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), provides a quantitative measure of the binding affinity.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex (Note: This data is representative of typical findings for isoindoline-1,3-dione derivatives and is for illustrative purposes only.)

| Parameter | Value | Interpretation |

| Simulation Time | 100 ns | The duration of the simulation. |

| Average RMSD (Protein) | 2.5 Å | Indicates a relatively stable protein backbone. |

| Average RMSD (Ligand) | 1.8 Å | Suggests the ligand remains stably bound in the active site. |

| Key Hydrogen Bonds | Maintained > 80% of simulation time | Strong and stable hydrogen bonding interactions. |

| Binding Free Energy | -45.5 kcal/mol | A favorable binding affinity. |

Surface Analysis and Intermolecular Contacts (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.commdpi.comnih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. This allows for a detailed examination of how molecules pack together and the nature of the contacts they form.

The Hirshfeld surface is often mapped with properties like dnorm, which is a normalized contact distance. The dnorm surface displays a color spectrum where red spots indicate close contacts (shorter than the van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify the absence of close contacts. mdpi.com

Application to this compound:

For a molecule like this compound, Hirshfeld surface analysis would be instrumental in understanding the role of the trifluoromethyl group and the isoindoline-1,3-dione core in directing the crystal packing. The fluorine atoms of the trifluoromethyl group are highly electronegative and can participate in hydrogen bonding and other dipole-dipole interactions. The isoindoline-1,3-dione moiety, with its carbonyl groups, can act as a hydrogen bond acceptor.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This data is hypothetical and representative of what might be expected for a compound with the structural features of this compound, based on analyses of similar molecules.)

| Contact Type | Percentage Contribution | Description |

| H···H | 45.2% | The most significant contribution, arising from the numerous hydrogen atoms. |

| C···H/H···C | 25.8% | Interactions involving the aromatic rings. |

| O···H/H···O | 15.5% | Likely hydrogen bonds involving the carbonyl groups of the isoindoline-1,3-dione. |

| F···H/H···F | 8.3% | Interactions involving the trifluoromethyl group, indicating its role in crystal packing. |

| Other | 5.2% | Other minor contacts. |

This type of analysis provides a quantitative understanding of the forces that hold the molecules together in the solid state, which is crucial for fields like materials science and pharmaceutical development.

Mechanistic Biological Studies of 2 3 Trifluoromethyl Benzyl Isoindoline 1,3 Dione and Its Structural Analogues

In Vitro Enzyme Inhibition Studies

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of isoindoline-1,3-dione have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov A decrease in acetylcholine levels is a hallmark of Alzheimer's disease. nih.gov

In one study, a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives were synthesized and tested for their inhibitory activity against AChE and BuChE. nih.gov The length of the alkyl chain was varied, and it was found that all compounds exhibited significant to moderate AChE inhibitory activity, with IC50 values ranging from 0.9 to 19.5 μM. nih.gov However, their activity against BuChE was weak. nih.gov Another study on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids showed potent inhibitory activity against AChE, with IC50 values between 2.1 and 7.4 µM. researchgate.net

Further research on derivatives of isoindoline-1,3-dione with an N-benzylpiperidinylamine moiety also demonstrated activity against AChE, with the most potent compound having an IC50 of 87 nM. nih.gov Some of these compounds also showed activity against BuChE, with the best IC50 value being 7.76 μM. nih.gov

| Compound Series | Target Enzyme | IC50 Range/Value | Reference |

|---|---|---|---|

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | AChE | 0.9 - 19.5 μM | nih.gov |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 µM | researchgate.net |

| Isoindoline-1,3-dione with N-benzylpiperidinylamine moiety | AChE | 87 nM (most potent) | nih.gov |

| BuChE | 7.76 μM (most potent) | nih.gov |

Cyclooxygenase (COX-1 and COX-2) Inhibitory Activity and Selectivity

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net There are two main isoforms, COX-1, which is constitutively expressed, and COX-2, which is induced during inflammation. researchgate.net

Research into isoindoline (B1297411) derivatives has explored their potential as COX inhibitors. A study on isoindoline derivatives of α-amino acids investigated their inhibitory activities against both COX-1 and COX-2. researchgate.net The study aimed to correlate the observed biological activity with molecular descriptors like hydrophobicity and steric parameters. researchgate.net The results suggested that these physicochemical properties influence the inhibitory activity and selectivity of isoindolines over COX-1 and COX-2. researchgate.net

Another series of compounds, 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones, were found to be potent and selective inhibitors of COX-2 in both microsomal and cellular assays. nih.gov

| Compound Series | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Isoindoline derivatives of α-amino acids | COX-1 and COX-2 | Inhibitory activity and selectivity are influenced by physicochemical descriptors. | researchgate.net |

| 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones | COX-2 | Potent and selective inhibitors. | nih.gov |

Beta-Secretase 1 (BACE-1) Inhibition

Beta-secretase 1 (BACE-1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.gov A series of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives were designed and evaluated as multifunctional anti-Alzheimer's agents. mdpi.com The most promising compound, 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione, demonstrated inhibitory potency against human BACE-1, showing 43.7% inhibition at a concentration of 50 μM. mdpi.com

Another study focused on BACE-1 inhibitors incorporating 2-oxopiperazines as ligands. nih.gov An inhibitor with an N-benzyl-2-oxopiperazinone and isophthalamide (B1672271) showed potent BACE-1 inhibitory activity with a Ki of 2 nM. nih.gov

| Compound | Inhibitory Activity | Reference |

|---|---|---|

| 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione | 43.7% inhibition at 50 μM | mdpi.com |

| Inhibitor with N-benzyl-2-oxopiperazinone and isophthalamide | Ki = 2 nM | nih.gov |

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine (B1211576) and serotonin. Their inhibition can be a therapeutic strategy for neurological disorders. While specific studies on the MAO inhibition of 2-(3-(Trifluoromethyl)benzyl)isoindoline-1,3-dione were not found, research on related structures provides some insight. For instance, a study on chalcone (B49325) derivatives, which share some structural similarities, identified compounds with potent and selective MAO-B inhibitory activity.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme involved in the catabolism of tyrosine. wikipedia.org Triketone herbicides are known inhibitors of HPPD. bibliotekanauki.plnih.gov One such herbicide, 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione (NTBC), is a potent inhibitor of HPPD. bibliotekanauki.plnih.govnih.gov In vitro studies with rat liver HPPD showed that NTBC caused a significant loss of enzyme activity, with an IC50 of approximately 40 nM. nih.gov The inhibition was found to be time-dependent and reversible. nih.gov Another analogue, 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC), also demonstrated potent, time-dependent, reversible inhibition of HPPD. nih.gov

| Compound | Target Enzyme | IC50/Inhibition Characteristics | Reference |

|---|---|---|---|

| 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione (NTBC) | Rat Liver HPPD | IC50 ≈ 40 nM; time-dependent, reversible | nih.gov |

| 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC) | Rat Liver HPPD | Potent, time-dependent, reversible | nih.gov |

Nitric Oxide Synthase Inhibition

Nitric oxide synthase (NOS) is a family of enzymes that catalyze the production of nitric oxide (NO), a signaling molecule with diverse physiological roles. While direct studies on the inhibition of NOS by this compound were not identified, the broader class of isoindoline derivatives has been explored for various biological activities.

Investigation of Molecular Targets and Signaling Pathways

The biological activity of this compound and its structural analogues is rooted in their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways. Research into compounds with similar core structures, such as isoindolinones and indolinones, has identified key interactions with receptors, enzymes, and other proteins that drive their mechanistic effects in various biological contexts, from neurodegenerative diseases to viral infections and cancer.

Receptor Modulation and Binding Affinity

Structural analogues of this compound have been investigated as modulators of critical cellular receptors, particularly receptor tyrosine kinases (RTKs) involved in cancer progression. The indolin-2-one core is a recognized scaffold for developing kinase inhibitors. For instance, novel indolin-2-one-triazole hybrids have been designed to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com The binding affinity and modulatory activity of these compounds are determined by their specific molecular interactions within the ATP-binding site of the kinase domain. mdpi.com

Docking studies of one potent derivative revealed the formation of four hydrogen bonds within the VEGFR-2 active site. mdpi.com Three of these bonds involved the triazole ring nitrogen interacting with key amino acid residues (Lys868, Glu885, and Asp1046), while a fourth hydrogen bond formed with the terminal acetamide (B32628) moiety. mdpi.com Such interactions are critical for stabilizing the compound within the active site, leading to potent inhibition of the receptor's kinase activity. mdpi.com Similarly, other related compounds, such as 4-anilinoquinazolines, have been shown to bind covalently to the Epidermal Growth Factor Receptor (EGFR), another important RTK. ucsf.edu This covalent modification irreversibly inhibits receptor activity, demonstrating a powerful mechanism for receptor modulation. ucsf.edu

Interference with Viral Replication Mechanisms

Isoindole scaffolds and their derivatives have been identified as possessing a wide range of biological activities, including antiviral properties. researchgate.net The mechanism of action for these compounds often involves interference with critical steps in the viral life cycle. researchgate.net Structural analogues of this compound have demonstrated activity against several viruses by targeting viral enzymes or cellular co-receptors necessary for infection. researchgate.netmdpi.com

For example, certain isoquinolone derivatives have been shown to inhibit the viral polymerase of the influenza virus, effectively suppressing viral RNA replication. nih.gov Other antiviral drugs function by blocking M2 ion channels, which are necessary for the release of the viral genome into the host cell, a crucial early step in replication. nih.gov Research on 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives revealed significant antiviral activity against influenza virus H1N1, herpes simplex virus-1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com The inhibitory activity, measured by the half-maximal inhibitory concentration (IC50), varied based on the specific chemical substitutions on the indoline-2,3-dione scaffold, highlighting a clear structure-activity relationship. mdpi.com

| Compound | Influenza H1N1 IC50 (µM) | HSV-1 IC50 (µM) | COX-B3 IC50 (µM) |

|---|---|---|---|

| Compound 4 | 0.0087 | 0.0110 | 0.0150 |

| Compound 6b | 0.0051 | 0.0082 | 0.0120 |

| Compound 8 | 0.0097 | 0.0130 | 0.0180 |

| Compound 9 | 0.0027 | 0.0045 | 0.0091 |

Cellular Pathway Modulation in in vitro models

The biological effects of this compound analogues are often mediated by their ability to modulate key intracellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. mdpi.com In the context of cancer, many structurally related compounds function by inhibiting receptor tyrosine kinases, such as EGFR and VEGFR-2, which are upstream activators of critical downstream pathways. mdpi.comnih.gov

Two of the most important signaling cascades regulated by these receptors are the PI3K/Akt and the MAPK/ERK pathways. mdpi.comnih.gov The PI3K/Akt pathway is a critical regulator of cell survival, metabolism, and proliferation, and its aberrant activation is a hallmark of many cancers. mdpi.com The MAPK pathway also plays a central role in transmitting signals from the cell surface to the nucleus to control gene expression and cell cycle progression. nih.gov By inhibiting receptors like VEGFR-2, indolinone-based compounds can block the activation of these downstream pathways, thereby disrupting the network that supports tumor growth and progression. mdpi.com This modulation of cellular signaling provides a clear mechanistic basis for their anti-proliferative effects observed in in vitro models. mdpi.comnih.gov

Pre-clinical in vitro and in vivo (Animal Model) Biological Activity Assessment (Focus on Mechanisms)

Cell-Based Assays for Mechanistic Investigations (e.g., inhibition of growth in tumor cell lines for mechanistic insight, not therapeutic efficacy)

Cell-based assays are fundamental tools for understanding the mechanisms of action of novel chemical entities. sigmaaldrich.comfraunhofer.de These assays allow for the quantitative assessment of a compound's effect on various cellular functions, including proliferation, viability, and apoptosis, in a controlled environment. gd3services.comepo-berlin.com For structural analogues of this compound with potential anticancer activity, a primary mechanistic investigation involves determining their anti-proliferative effects against various tumor cell lines. mdpi.com

The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%. By comparing IC50 values across different cell lines, researchers can gain insights into the compound's spectrum of activity and potential selectivity. For example, the anti-cancer activity of novel indolin-2-one-triazole hybrids was assessed against pancreatic (PANC1) and hepatocellular (HepG2) cancer cell lines, revealing potent inhibitory effects. mdpi.com Beyond measuring growth inhibition, cell-based assays can also be used to determine the specific mechanism of cell death, such as apoptosis, providing deeper mechanistic understanding. epo-berlin.com

| Compound | PANC1 IC50 (µM) | HepG2 IC50 (µM) |

|---|---|---|

| Compound 11a | 0.29 | 0.91 |

| Compound 11b | 0.43 | 1.02 |

| Compound 11c | 0.21 | 0.69 |

| Compound 11d | 0.17 | 0.58 |

| Compound 14a | 0.51 | 1.15 |

| Compound 14b | 0.62 | 1.31 |

Evaluation in Specific Biological Models

While comprehensive data on the specific antibacterial and antiviral activity of this compound remains limited in publicly available research, studies on structurally related isoindoline-1,3-dione derivatives provide valuable insights into the potential antimicrobial profile of this class of compounds.

Research has shown that isoindoline-1,3-dione derivatives, as a chemical class, have been evaluated for their in vitro antibacterial activity against a range of clinically relevant bacterial strains. One study reported the synthesis and evaluation of a series of isoindoline-1,3-dione derivatives, including a structurally similar compound, 2-(3-Fluoro-5-(trifluoromethyl)benzyl)isoindoline-1,3-dione. researchgate.net This series was tested against Gram-positive bacteria such as Micrococcus luteus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas fluorescens. researchgate.net Although specific activity data for the trifluoromethylbenzyl derivative was not detailed, the study noted that certain compounds within the series exhibited notable antibacterial effects. researchgate.net

The broader class of isoindoline derivatives has also been the subject of antiviral research. Studies have explored the antiviral potential of various isoindole derivatives against several human viruses. researchgate.net This suggests a potential avenue for the investigation of this compound against specific viral pathogens. For instance, other heterocyclic compounds, such as isoquinolone derivatives, have been identified as having inhibitory effects against influenza A and B viruses by targeting viral polymerase activity. nih.gov While structurally distinct, these findings encourage the exploration of similar mechanisms for isoindoline-1,3-diones.

Exploration of Multifunctional Target Engagement

A significant area of research for isoindoline-1,3-dione derivatives lies in their capacity for multifunctional target engagement, particularly in the context of complex diseases such as cancer and neurodegenerative disorders.

Studies have indicated that N-benzylisoindole-1,3-dione derivatives can act as potential tyrosine kinase enzyme inhibitors and exhibit antiproliferative effects against cancer cell lines. nih.gov This suggests that these compounds may interact with multiple signaling pathways involved in cell growth and proliferation. The investigation of these derivatives against adenocarcinoma cells has highlighted their potential as anticancer agents. nih.gov

Furthermore, the isoindoline-1,3-dione scaffold has been explored for its inhibitory effects on protein phosphatase 1 and 2A (PP1 and 2A), enzymes that play crucial roles in cellular processes. nih.gov Inhibition of these targets points towards a mechanism that could have broad implications for various disease states. The versatility of the isoindoline-1,3-dione core structure allows for modifications that can modulate its interaction with different biological targets, paving the way for the design of agents with tailored multifunctional profiles.

Structure Activity Relationship Sar Studies of 2 3 Trifluoromethyl Benzyl Isoindoline 1,3 Dione Derivatives

Impact of Trifluoromethyl Group Position and Substitution on Biological Activity

The trifluoromethyl (-CF3) group, a common substituent in medicinal chemistry, significantly influences a molecule's pharmacokinetic and pharmacodynamic properties due to its high electronegativity, metabolic stability, and lipophilicity. The position of the -CF3 group on the benzyl (B1604629) ring of 2-(benzyl)isoindoline-1,3-dione derivatives is a critical determinant of their biological activity.

Research on various classes of compounds has demonstrated that the introduction of a trifluoromethyl group can enhance biological activity. For instance, in a series of isoxazole-based molecules, the trifluoromethylated analogue was found to be almost eight times more active than its non-trifluoromethylated counterpart, highlighting the significant impact of this group on anticancer activity. rsc.orgnih.gov While specific studies on the positional isomers of the trifluoromethyl group on the benzyl moiety of 2-(benzyl)isoindoline-1,3-dione are not extensively detailed in the provided context, general principles of SAR suggest that altering the substitution from the meta (3-position) to the ortho or para positions would likely modulate the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity to biological targets.

For example, studies on other scaffolds have shown that moving a trifluoromethyl substituent from a para to an ortho position can result in reduced activity, suggesting that steric hindrance near the point of attachment can be detrimental. nih.gov Conversely, in other cases, ortho-substitution has been shown to be crucial for inhibitory activity. nih.gov This underscores the importance of empirical testing for each compound series and target.

Role of the Benzyl Moiety and its Substituents in Target Interactions

The benzyl moiety of 2-(benzyl)isoindoline-1,3-dione derivatives plays a crucial role in target recognition, often through hydrophobic and aromatic interactions within the binding site of a protein. nih.govmdpi.com Modifications to the benzyl ring, including the introduction of various substituents, have been shown to significantly impact biological activity.

Studies on isoindoline-1,3-dione derivatives as acetylcholinesterase (AChE) inhibitors have indicated that the benzyl moiety can orient itself toward key amino acid residues, such as Trp84, in the catalytic anionic site (CAS) of the enzyme through pi-pi stacking interactions. nih.gov The nature and position of substituents on the benzyl ring can further refine these interactions. For instance, the introduction of a fluorine atom at the para position of the benzyl ring has been shown to create hydrogen bonds with residues like Gly117 and Tyr130, enhancing inhibitory activity. nih.gov

Interestingly, in some series of isoindoline-1,3-dione derivatives, substitutions on the benzyl moiety did not lead to a significant change in inhibitory activity, suggesting that the size of the substituent might be a more critical factor than its electronic properties. nih.gov This implies that the binding pocket may have specific steric constraints.

The following table summarizes the impact of various substituents on the benzyl moiety on the biological activity of isoindoline-1,3-dione derivatives based on findings from related studies.

| Substituent | Position | Effect on Biological Activity |

| Fluorine | para | Enhanced inhibitory activity through hydrogen bonding. nih.gov |

| Methoxy | ortho | |

| No substituent | - | Serves as a baseline for comparison; substitutions may or may not improve activity. nih.gov |

Influence of Linker Length and Heteroatoms on Biological Activity and Binding Affinity

Research on isoindoline-1,3-dione derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has demonstrated the importance of the linker's length. nih.gov For instance, in a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives, the most promising AChE inhibitors had six and seven methylene (B1212753) groups in the alkyl chain, while the best BuChE inhibitor had an eight-methylene group linker. nih.gov This suggests that an optimal linker length is required to position the pharmacophoric groups correctly within the active sites of these enzymes.

Similarly, in the context of other isoindoline-1,3-dione-based compounds, longer linkers have been found to be more favorable for interactions with the peripheral anionic site (PAS) of AChE. nih.gov The introduction of heteroatoms, such as nitrogen in a piperazine (B1678402) ring, into the linker can introduce points for hydrogen bonding and alter the lipophilicity of the molecule, thereby influencing its pharmacokinetic properties and target interactions. nih.govmdpi.com The addition of a carbonyl group to the linker has also been explored as a modification strategy. nih.gov

The table below illustrates the effect of linker modifications on the inhibitory activity of isoindoline-1,3-dione derivatives against cholinesterases.

| Linker Modification | Target Enzyme | Observed Effect |

| Alkyl chain of 6-7 methylene groups | AChE | Optimal length for inhibitory activity. nih.gov |

| Alkyl chain of 8 methylene groups | BuChE | Optimal length for inhibitory activity. nih.gov |

| Introduction of a piperazine ring | AChE/BuChE | Can increase lipophilicity and affinity for the enzyme. mdpi.com |

| Addition of a carbonyl group | AChE | A strategy to modify activity. nih.gov |

Modifications of the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione (phthalimide) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. nih.govresearchgate.netresearchgate.net Modifications to this core structure can lead to significant changes in the compound's biological profile. The planar and aromatic nature of the phthalimide (B116566) moiety allows it to interact with biological targets through hydrophobic and pi-pi stacking interactions, often with the peripheral anionic site of enzymes like acetylcholinesterase. nih.gov

One common modification involves the synthesis of heterocyclic systems fused to or incorporating the isoindoline-1,3-dione structure. For example, the preparation of 2-(4-((4-oxothiazolidin-2-ylidene)amino)-1-phenyl-1H-pyrazole-3-carbonyl)-isoindoline-1,3-dione serves as a key intermediate for creating more complex, multi-pharmacophoric conjugates with potential antimicrobial activities. researchgate.net

The introduction of substituents on the aromatic ring of the isoindoline-1,3-dione scaffold is another strategy to modulate activity. For instance, the synthesis of 3-methyl and 4-fluoro isoindoline-1,3-dione analogues has been explored to develop new antibacterial and antifungal compounds. researchgate.net These substitutions can alter the electronic properties and steric hindrance of the scaffold, thereby influencing its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. nih.gov This method is valuable in the design and optimization of new isoindoline-1,3-dione derivatives by predicting the activity of novel compounds before their synthesis.

QSAR studies on 1,3-dioxoisoindoline-4-aminoquinolines as antiplasmodial agents have successfully generated models that can predict the biological activity based on various molecular descriptors. nih.gov These descriptors can include electronic, steric, and topological properties of the molecules. Such models can guide the rational design of new derivatives with improved potency.

Ligand-based drug design principles are also applied in the development of isoindoline-1,3-dione derivatives. This approach relies on the knowledge of molecules that bind to a specific biological target. By analyzing the common structural features and properties of known active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. New molecules can then be designed to fit this pharmacophore model, increasing the likelihood of them being active. The isoindoline-1,3-dione scaffold itself is considered a noteworthy pharmacophore for the design of new inhibitors for various targets. nih.gov

Chemical Transformations and Derivatization of 2 3 Trifluoromethyl Benzyl Isoindoline 1,3 Dione

Functionalization of the Trifluoromethylbenzyl Moiety

The trifluoromethyl (CF3) group on the benzyl (B1604629) ring is a key feature of the molecule, but it is generally stable and challenging to modify directly. However, advancements in C-F bond activation have provided pathways for its transformation. Research on ortho-hydrosilyl-substituted benzotrifluorides has demonstrated selective single C-F bond transformations, which are applicable to the trifluoromethyl group of the title compound. semanticscholar.org These methods often involve the generation of a cationic intermediate that facilitates the substitution of a fluorine atom.

Key transformations include:

Allylation, Thiolation, and Azidation : Single C-F bond transformations can be achieved using reagents like trityl sulfides or trityl azide, often catalyzed by a Lewis acid such as Ytterbium triflate (Yb(OTf)3). semanticscholar.org

Chlorination : Treatment with trityl chloride can result in a selective single C-F chlorination. semanticscholar.org

These reactions convert the benzotrifluoride (B45747) moiety into a difunctionalized derivative, which can serve as a versatile intermediate for further synthesis. semanticscholar.org

| Transformation | Typical Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Allylation | Allylsilanes, Trityl Cations | -CF2-Allyl | semanticscholar.org |

| Thiolation | Trityl sulfides, Yb(OTf)3 | -CF2-SR | semanticscholar.org |

| Azidation | Trityl azide, Yb(OTf)3 | -CF2-N3 | semanticscholar.org |

| Chlorination | Trityl chloride | -CF2-Cl | semanticscholar.org |

Reactions at the Isoindoline-1,3-dione Ring

The isoindoline-1,3-dione portion of the molecule, also known as the phthalimide (B116566) group, offers several avenues for chemical modification.

Reactions at the Imide Nitrogen : The proton attached to the imide nitrogen in the parent phthalimide structure is acidic, allowing for a variety of N-substitution reactions. nih.gov In the case of 2-(3-(trifluoromethyl)benzyl)isoindoline-1,3-dione, this position is already substituted. However, derivatization strategies often begin with phthalimide itself, where the acidic proton enables facile condensation with various pharmacophores, such as arylpiperazines, via reactions like the Mannich reaction. nih.govnih.gov

Electrophilic Aromatic Substitution : The benzene (B151609) ring of the isoindoline-1,3-dione core is deactivated by the two electron-withdrawing carbonyl groups, making electrophilic aromatic substitution challenging. However, under forcing conditions, reactions such as nitration can occur.

Ring-Fusion Reactions : The phthalimide ring can participate in cycloaddition reactions to create more complex, fused heterocyclic systems. For instance, a hexadehydro-Diels–Alder (HDDA) domino reaction involving tetraynes and imidazole (B134444) derivatives can produce fused, multifunctionalized isoindole-1,3-diones. rsc.orgscispace.com This transformation involves the formation of multiple new carbon-carbon and carbon-oxygen bonds in a cascade process, yielding highly substituted tricyclic structures. rsc.orgscispace.com

| Reaction Type | Description | Example Product Type | Reference |

|---|---|---|---|

| N-Substitution (on Phthalimide) | Condensation at the acidic imide nitrogen. | N-Arylpiperazinyl derivatives | nih.govnih.gov |

| Cycloaddition | Hexadehydro-Diels–Alder (HDDA) reaction with tetraynes. | Fused tricyclic isoindole-1,3-diones | rsc.orgscispace.com |

Synthesis of Hybrid Molecules Incorporating the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione scaffold is a prominent pharmacophore in medicinal chemistry and is frequently incorporated into hybrid molecules to combine its properties with those of other bioactive fragments. nih.govnih.gov

Pyrazole-Isoindoline-1,3-dione Hybrids : A notable example involves the hybridization of isoindoline-1,3-dione with a pyrazole (B372694) moiety. nih.gov The compound 2-benzyl-5-(5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonyl)isoindoline-1,3-dione was synthesized as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov X-ray diffraction analysis revealed that the isoindoline-1,3-dione part of the molecule engages in significant π-π stacking interactions with phenylalanine residues in the enzyme's active site. nih.gov

Isoindoline-1,3-dione-N-benzyl Pyridinium (B92312) Hybrids : A series of these hybrid molecules have been designed and synthesized as potential agents against Alzheimer's disease by inhibiting cholinesterases. nih.gov These syntheses demonstrate how the core structure can be linked to other functional groups, like a pyridinium salt, to target specific biological pathways.

Fused Heterocyclic Hybrids : The isoindoline-1,3-dione ring can be fused with other ring systems to create novel molecular architectures. The Diels-Alder reaction has been employed to synthesize a series of fused tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives, combining the structural features of 2H-chromene and maleimide (B117702) to enhance biological potency. rsc.org

| Hybrid Type | Bioactive Moiety | Synthetic Approach | Reference |

|---|---|---|---|

| Pyrazole Hybrids | 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonyl | Hybridization of fragments | nih.gov |

| Pyridinium Hybrids | N-benzyl pyridinium | Condensation and quaternization | nih.gov |

| Fused Chromene Hybrids | Tetrahydrochromene | Diels-Alder reaction | rsc.org |

Green Chemistry Approaches in Derivatization

In line with modern synthetic principles, green chemistry approaches are being developed for the synthesis and derivatization of isoindoline-1,3-dione and related structures. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Solventless Conditions : One green technique involves conducting reactions under solventless conditions. For example, the synthesis of isoindoline-1,3-diones has been achieved through a simple and relatively quick solventless reaction between an amine and phthalic anhydride (B1165640) with heating. researchgate.net

Use of Green Solvents and Recyclable Catalysts : An environmentally benign method for synthesizing related isoindolinones involves a tandem reaction catalyzed by a fluorous phosphine (B1218219) organocatalyst in green solvents. rsc.org A key advantage of this protocol is that both the catalyst and the solvents can be recycled, significantly reducing resource consumption and waste generation. rsc.org While not specifically demonstrated on the title compound, these principles are directly applicable to its derivatization.

Emerging Research Directions and Potential Non Clinical Applications

Application in Agrochemical Research (e.g., Herbicides based on HPPD inhibition)

The search for novel herbicides with high efficacy and selectivity remains a critical area of agrochemical research. One promising area of investigation for 2-(3-(Trifluoromethyl)benzyl)isoindoline-1,3-dione is in the development of herbicides that function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. researchgate.net

HPPD is a key enzyme in the tyrosine catabolism pathway in plants. nih.gov Its inhibition disrupts the synthesis of plastoquinones and tocopherols, which are essential for photosynthesis and protecting the plant from oxidative stress. researchgate.net This disruption ultimately leads to the bleaching of photosynthetic tissues, followed by growth inhibition and plant death. googleapis.com

The potential of this compound as an HPPD inhibitor is suggested by its structural motifs, which are present in other known HPPD-inhibiting herbicides. researchgate.netnih.gov The trifluoromethylphenyl group, in particular, is a feature of several potent inhibitors. For instance, the compound 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) is a well-studied, potent, and reversible inhibitor of HPPD. nih.gov While the core structures differ, the presence of the trifluoromethylbenzoyl moiety in NTBC highlights the importance of this group for enzyme inhibition.

Furthermore, the broader isoindoline-1,3-dione scaffold has been incorporated into molecules with demonstrated herbicidal activity, acting through various mechanisms such as protoporphyrinogen (B1215707) oxidase (Protox) inhibition. nih.gov This suggests that the isoindoline-1,3-dione core can serve as a viable scaffold for the development of new active agrochemical compounds. Research in this area would involve synthesizing analogues of this compound and evaluating their inhibitory activity against the HPPD enzyme and their herbicidal effects in greenhouse trials. researchgate.net

Table 1: Comparison of Structural Motifs in HPPD Inhibitors

| Compound/Class | Key Structural Motif(s) | Relevance to this compound |

|---|---|---|

| Triketones (e.g., Mesotrione) | Benzoyl group attached to a triketone moiety | Presence of a substituted benzyl (B1604629) group |

| NTBC | Trifluoromethylbenzoyl group | Contains the key trifluoromethylphenyl moiety |

| Isoxaflutole | Phenyl ring with a trifluoromethyl group | Contains the key trifluoromethylphenyl moiety |

| This compound | Trifluoromethylbenzyl group, Isoindoline-1,3-dione core | Combines the trifluoromethylphenyl feature with a known agrochemical scaffold |

Potential in Materials Science (e.g., as building blocks)

In materials science, there is a continuous demand for novel molecular building blocks to construct polymers and materials with tailored properties. mdpi.comlcpo.fr The structure of this compound suggests its potential as a monomer or a modifying agent in polymer synthesis. smolecule.com

The isoindoline-1,3-dione group imparts rigidity and planarity, which can contribute to enhanced thermal stability and specific mechanical properties in a polymer backbone. The presence of aromatic rings can also influence the optical properties of the resulting material. Polymers incorporating such rigid structures often exhibit high glass transition temperatures and improved dimensional stability.

The trifluoromethylbenzyl moiety offers several advantages:

Fluorine Content: The introduction of fluorine atoms can enhance thermal and chemical resistance, lower the refractive index and dielectric constant, and reduce surface energy, leading to materials with hydrophobic and oleophobic properties.

Dipole Moment: The strong electron-withdrawing nature of the CF3 group creates a significant dipole moment, which could be exploited in the design of piezoelectric or other functional materials.

Free Volume: The bulky nature of the CF3 group can increase the fractional free volume in a polymer matrix, potentially improving properties like gas permeability.

This compound could be chemically modified to introduce polymerizable groups (e.g., vinyl, acrylate, or epoxy functionalities) allowing it to be incorporated into various polymer chains. As a building block, it could be used to synthesize new polyimides, polyesters, or epoxy resins with unique combinations of thermal, mechanical, and optical properties for applications in electronics, aerospace, or specialty coatings. mdpi.comnih.gov

Table 2: Potential Impact of Structural Features on Polymer Properties

| Structural Feature of Monomer | Potential Effect on Resulting Polymer |

|---|---|

| Isoindoline-1,3-dione Core | Increased rigidity, higher glass transition temperature (Tg), enhanced thermal stability. |

| Aromatic Rings | Improved mechanical strength, potential for specific optical properties (e.g., refractive index). |

| Trifluoromethyl (CF3) Group | Enhanced chemical resistance, increased hydrophobicity, lower dielectric constant, increased free volume. |

| Benzyl Linker | Provides a degree of flexibility and spacing between the functional groups. |

Role as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function in a biological system. nih.govrsc.org The development of effective probes requires a scaffold that is both biologically stable and amenable to chemical modification.

This compound possesses characteristics that make it a promising scaffold for the development of novel chemical probes. The isoindoline-1,3-dione core is found in numerous bioactive molecules, indicating its compatibility with biological systems. nih.gov The trifluoromethyl group can enhance the metabolic stability and lipophilicity of the molecule, improving its ability to cross cell membranes and reach intracellular targets. smolecule.com

To function as a chemical probe, the core structure of this compound could be systematically modified. For example:

Affinity Group: A specific functional group could be introduced to bind covalently or non-covalently to a target biomolecule.

Reporter Group: A tag, such as a biotin (B1667282) or a fluorophore, could be attached to allow for the detection and visualization of the probe-target interaction.

Photoaffinity Labeling: A photoreactive group could be incorporated to allow for light-induced covalent cross-linking to the target protein, facilitating its identification.

By synthesizing a library of derivatives based on this scaffold, researchers could screen for compounds that selectively modulate the activity of a specific enzyme or receptor, thereby creating valuable tools for chemical biology research. nih.gov